Bienvenue dans la boutique en ligne BenchChem!

2-Bromo-1-(4-isothiocyanatophenyl)ethanone

Chemical biology Covalent inhibitor design Heterocycle synthesis

This compound uniquely integrates an α-bromomethyl ketone and a para-isothiocyanate warhead in a single, compact scaffold (MW 256.12, clogP 3.8, TPSA 61.5 Ų). Unlike 4-acetylphenyl isothiocyanate (CAS 2131-57-9) or 2-bromoacetophenone (CAS 70-11-1), it enables two-step orthogonal derivatization—first, Hantzsch-type thiazole or thiazoline formation via the bromoacetyl moiety, then covalent cysteine labeling or metal chelation via the intact NCS group. This eliminates intermediate protection steps, accelerating library synthesis and probe development. Supplied at 95% certified purity, it supports sequencing kinase inhibitor design and bifunctional sensor construction.

Molecular Formula C9H6BrNOS
Molecular Weight 256.12 g/mol
CAS No. 1017791-57-9
Cat. No. B3073476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(4-isothiocyanatophenyl)ethanone
CAS1017791-57-9
Molecular FormulaC9H6BrNOS
Molecular Weight256.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CBr)N=C=S
InChIInChI=1S/C9H6BrNOS/c10-5-9(12)7-1-3-8(4-2-7)11-6-13/h1-4H,5H2
InChIKeyITLAYLYFJAKRIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-(4-isothiocyanatophenyl)ethanone (CAS 1017791-57-9): A Dual-Electrophile Building Block for Covalent Probe and Heterocycle Synthesis


2-Bromo-1-(4-isothiocyanatophenyl)ethanone (CAS 1017791-57-9) is a synthetic organic compound with the molecular formula C9H6BrNOS and a molecular weight of 256.12 g/mol [1]. It belongs to the class of α-bromoacetophenone derivatives bearing a para-isothiocyanato substituent on the phenyl ring, thereby combining two electrophilic centers—the α-bromomethyl ketone and the isothiocyanate (NCS) group—within a single, compact scaffold [2]. This dual electrophilicity distinguishes it from simpler mono-electrophilic analogs such as 4-acetylphenyl isothiocyanate (CAS 2131-57-9) or 2-bromoacetophenone (CAS 70-11-1). The compound is commercially supplied at a certified minimum purity of 95% by vendors such as AKSci and Hunan Huateng Pharmaceutical . The isothiocyanate class has been demonstrated to covalently and irreversibly inhibit the MEKK1 protein kinase through direct modification of a cysteine residue in the ATP-binding pocket [3].

Why 2-Bromo-1-(4-isothiocyanatophenyl)ethanone Cannot Be Replaced by Common In-Class Analogs: Structural Basis for Non-Interchangeability


Generic substitution of 2-bromo-1-(4-isothiocyanatophenyl)ethanone with the closest commercially available analogs—including 4-acetylphenyl isothiocyanate (CAS 2131-57-9), 2-bromoacetophenone (CAS 70-11-1), or 4-bromophenyl isothiocyanate (CAS 1985-12-2)—fails because none of these alternatives simultaneously presents both the α-bromomethyl ketone and the para-isothiocyanato substituent in a single molecular backbone [1][2]. The α-bromomethyl ketone provides a reactive carbon center for nucleophilic substitution, enabling thiazole and thiazoline heterocycle formation via Hantzsch-type condensations with thioureas or thioamides [3]. The para-isothiocyanato group independently functions as an electrophilic warhead capable of covalent, irreversible modification of cysteine thiols in protein kinase active sites—a mechanism demonstrated for the broader isothiocyanate class against MEKK1 kinase [4]. Neither the non-brominated analog (4-acetylphenyl isothiocyanate) nor the non-isothiocyanato analog (2-bromoacetophenone) can support both reactivity modes simultaneously, making the target compound the only commercially available single-entity that integrates both functionalities for sequential or orthogonal bond-forming operations. This dual-electrophile architecture is essential for applications requiring successive derivatization at two distinct sites without intermediate protection steps.

Quantitative Differentiation Evidence: 2-Bromo-1-(4-isothiocyanatophenyl)ethanone vs. Closest Analogs


Dual Electrophilic Center Count: Two Reactive Sites vs. One in All Closest Commercial Analogs

2-Bromo-1-(4-isothiocyanatophenyl)ethanone possesses two distinct electrophilic centers on a single scaffold: the α-bromomethyl ketone carbon (C-Br, susceptible to nucleophilic displacement) and the para-isothiocyanato group (N=C=S, capable of covalent adduct formation with thiols and amines). In contrast, 4-acetylphenyl isothiocyanate (CAS 2131-57-9) contains only the isothiocyanato electrophile and lacks the α-bromo substituent, while 2-bromoacetophenone (CAS 70-11-1) contains only the α-bromo ketone and lacks the isothiocyanato group [1][2][3]. 4-Bromophenyl isothiocyanate (CAS 1985-12-2) lacks the ethanone carbonyl linker entirely, providing only a single electrophilic isothiocyanato center [4]. This structural distinction is absolute and binary: the target compound is the only commercially catalogued molecule of formula C9H6BrNOS that positions the bromine atom on the α-carbon of the ethanone rather than substituting the aromatic ring.

Chemical biology Covalent inhibitor design Heterocycle synthesis

Computed Lipophilicity (XLogP3): 3.8 for Target Compound vs. Lower Values for Non-Brominated Analog

The PubChem-computed XLogP3-AA value for 2-bromo-1-(4-isothiocyanatophenyl)ethanone is 3.8 [1]. This reflects the combined lipophilicity contributions of the bromine atom and the isothiocyanato group on the acetophenone scaffold. For the non-brominated analog, 4-acetylphenyl isothiocyanate (CAS 2131-57-9), the absence of bromine results in a lower predicted XLogP3 of approximately 2.1–2.6 (computed by analogous methodology) [2]. The approximately 1.2–1.7 log unit increase in lipophilicity for the target compound is consistent with the established Hansch π value of +0.86 for aromatic bromine substitution, plus the additional contribution from the α-bromo substitution on the aliphatic side chain. Higher lipophilicity directly correlates with enhanced membrane permeability in cell-based assays, as described by Lipinski's Rule of Five framework.

Medicinal chemistry Physicochemical profiling Drug-likeness prediction

Class-Level MEKK1 Kinase Irreversible Inhibition: Isothiocyanate Moiety Confers Covalent Target Engagement

Although specific IC50 or kinact/KI values are not available in the primary literature for 2-bromo-1-(4-isothiocyanatophenyl)ethanone as a discrete entity, the isothiocyanate (NCS) pharmacophore present in this compound has been demonstrated to covalently and irreversibly inhibit MEKK1 protein kinase through direct modification of a specific cysteine residue (Cys1238) in the ATP-binding pocket [1]. In the landmark study by Cross et al. (2007), nutritional isothiocyanates including sulforaphane, phenethyl isothiocyanate (PEITC), and benzyl isothiocyanate (BITC) inhibited MEKK1 catalytic activity in a concentration-dependent manner, with covalent adduct formation confirmed via a novel biotinylated ITC affinity probe. The inhibition was specific to MEKK1—the closely related kinase MEKK4 was not inhibited—and correlated with suppression of downstream SAPK/JNK phosphorylation in intact cells [1]. The para-isothiocyanato substituent in the target compound positions the electrophilic NCS group distal to the α-bromo ketone, enabling the isothiocyanato warhead to engage cysteine residues while the α-bromo ketone remains available for independent synthetic elaboration. By contrast, 2-bromoacetophenone (CAS 70-11-1), which lacks the isothiocyanato group, acts as a reversible inhibitor of aldehyde dehydrogenase (ALDH) enzymes but does not provide the irreversible covalent cysteine modification characteristic of the ITC pharmacophore [2].

Kinase inhibition Covalent drug discovery Cancer chemoprevention

Certified Commercial Purity: 95% Minimum with Full QA Documentation from AKSci

AKSci supplies 2-bromo-1-(4-isothiocyanatophenyl)ethanone (Product Code 4505CZ) with a certified minimum purity specification of 95%, backed by a Certificate of Analysis (COA) available upon request . The product is stocked and shipped from the San Francisco Bay Area, California, USA, with full quality assurance on every batch . Hunan Huateng Pharmaceutical Co., Ltd. (Huateng Pharma) also lists this compound (Product Code F2044761) with MDL number MFCD09972081 . In contrast, the closest commercially available non-brominated analog, 4-acetylphenyl isothiocyanate (CAS 2131-57-9), is available from Thermo Scientific (Alfa Aesar) at 98% purity but with a melting point of 77–81°C and moisture sensitivity, requiring refrigerated storage [1]. The 95% minimum purity specification for the target compound ensures batch-to-batch reproducibility in synthetic applications where stoichiometric control of the bifunctional reagent is critical.

Chemical procurement Quality assurance Synthetic intermediate sourcing

Topological Polar Surface Area (TPSA): 61.5 Ų – Within Favorable Range for Membrane Penetration vs. Higher-Polarity Analogs

The PubChem-computed topological polar surface area (TPSA) for 2-bromo-1-(4-isothiocyanatophenyl)ethanone is 61.5 Ų [1]. This value falls within the generally accepted threshold of <140 Ų for oral bioavailability potential per Veber's rules, and below 90 Ų for good blood-brain barrier penetration. By comparison, the non-halogenated analog 4-acetylphenyl isothiocyanate has a comparable TPSA of approximately 58–62 Ų (the isothiocyanato and carbonyl groups being the primary polar contributors in both molecules) [2]. However, the target compound achieves a higher XLogP3 (3.8 vs. ~2.1–2.6) without a proportional increase in TPSA, resulting in a more favorable lipophilicity-to-polarity ratio. Compounds containing additional polar substituents such as carboxylic acids or sulfonamides on the acetophenone scaffold exhibit TPSA values exceeding 100 Ų, which can impede passive membrane diffusion [3].

Drug design ADME prediction Physicochemical optimization

Absence of Direct Biological Head-to-Head Data: Explicit Evidence Gap Statement

An exhaustive search of PubMed, BindingDB, ChEMBL, PubChem BioAssay, Google Scholar, and patent databases (USPTO, WIPO, Espacenet) as of April 2026 has not identified any primary research publication, patent, or public database entry that reports quantitative biological activity data (IC50, Ki, EC50, kinact/KI, cellular proliferation GI50, or in vivo efficacy) for 2-bromo-1-(4-isothiocyanatophenyl)ethanone as a discrete, named compound [1][2]. Similarly, no head-to-head comparative experimental study—such as a matched-pair analysis against 4-acetylphenyl isothiocyanate, 2-bromoacetophenone, or any regioisomeric analog—has been published for this molecule. The biological activity claims found on certain vendor websites (including references to MCF-7, HepG2, and PC-3 cancer cell line IC50 values) could not be traced to any identifiable primary research article, patent, or deposited dataset and therefore cannot be independently verified [3]. All biological inferences presented in this Evidence Guide are class-level extrapolations from the well-characterized isothiocyanate pharmacophore literature and should be treated as mechanistically plausible hypotheses rather than experimentally validated properties of this specific compound. This evidence gap is explicitly documented to enable informed procurement decisions based on realistic expectations.

Evidence-based procurement Research transparency Compound validation

Recommended Research and Industrial Application Scenarios for 2-Bromo-1-(4-isothiocyanatophenyl)ethanone Based on Verified Differentiating Evidence


Sequential Bifunctional Derivatization for Activity-Based Protein Profiling (ABPP) Probe Synthesis

The dual-electrophile architecture enables a two-step sequential derivatization strategy: first, the α-bromo ketone can be condensed with thiourea or substituted thioureas to form a 2-aminothiazole ring via the Hantzsch reaction, generating a heterocyclic core with tunable substitution [1]. Second, the intact para-isothiocyanato group remains available for subsequent covalent conjugation to a protein target of interest—such as a kinase active-site cysteine—or to an affinity tag (e.g., biotin-amine) for pull-down experiments [2]. This orthogonal reactivity is not achievable with single-electrophile analogs such as 4-acetylphenyl isothiocyanate (lacks the α-bromo ketone for heterocycle formation) or 2-bromoacetophenone (lacks the isothiocyanato warhead for covalent protein labeling) [3].

One-Pot Thiazole Library Synthesis with Built-In Covalent Warhead for Kinase Inhibitor Screening

The compound can serve as a scaffold for generating focused libraries of 2-aminothiazoles bearing an isothiocyanato substituent at the 4-position of the phenyl ring. Reaction of the target compound with diverse N-substituted thioureas in ethanol under reflux yields 2-(substituted amino)-4-(4-isothiocyanatophenyl)thiazoles [1]. These products retain the isothiocyanato group, enabling direct screening against kinase panels without further functionalization. The class-level evidence that isothiocyanates covalently modify MEKK1 at Cys1238 in the ATP-binding pocket [2] supports the rationale for screening such libraries against kinases bearing accessible active-site cysteines (e.g., the expanding repertoire of covalent kinase targets including BTK, EGFR T790M, and JAK3).

Covalent Ligand for Metal Ion Sensing: Isothiocyanato Group as a Binding Motif for Toxic Metal Detection

The para-isothiocyanato group has been demonstrated in structurally related compounds (e.g., 1-(4-isothiocyanatophenyl)ethanone) to bind toxic metal ions such as Cu²⁺ and Pb²⁺ with binding constants of 0.5 μM and 1.0 μM respectively [1]. The target compound, bearing both the metal-chelating isothiocyanato group and the α-bromo ketone (which can be further derivatized with fluorescent or chromogenic reporters), may serve as a bifunctional sensor precursor. The bromine atom also provides a heavy-atom label for X-ray crystallographic phasing and mass spectrometry-based detection. Comparative advantage: 4-bromophenyl isothiocyanate lacks the ethanone carbonyl linker needed for reporter conjugation.

Physicochemical Lead Optimization Starting Point with Favorable TPSA/XLogP3 Balance

The computed TPSA of 61.5 Ų and XLogP3 of 3.8 [1] position this compound within favorable drug-like property space (TPSA <140 Ų; XLogP3 <5) [2]. The XLogP3/TPSA ratio of approximately 0.062 is superior to that of the non-brominated analog 4-acetylphenyl isothiocyanate (ratio estimated at 0.034–0.045), suggesting better passive membrane permeability for the brominated compound. This property profile makes the target compound an attractive starting scaffold for hit-to-lead optimization in CNS-targeted covalent inhibitor programs, where balancing lipophilicity with polar surface area is critical for blood-brain barrier penetration.

Quote Request

Request a Quote for 2-Bromo-1-(4-isothiocyanatophenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.